Product packaging for 3-(2-Phenylethynyl)thiophene(Cat. No.:CAS No. 131423-29-5)

3-(2-Phenylethynyl)thiophene

Cat. No.: B3031042
CAS No.: 131423-29-5
M. Wt: 184.26 g/mol
InChI Key: CVWNFWSBDGLRPO-UHFFFAOYSA-N
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Description

Evolution and Significance of π-Conjugated Systems in Materials Science

The evolution of π-conjugated systems has been pivotal in the advancement of materials science. These systems are fundamental to the properties of conductive polymers, graphene, and carbon nanotubes. libretexts.org Their unique electronic structure allows them to absorb photons of specific wavelengths, which can promote electrons to higher energy levels. libretexts.org This property is the basis for the strong colors observed in many organic pigments, such as beta-carotene, which possesses an extended system of 11 conjugated π-bonds. libretexts.orglibretexts.org In the realm of electronics, the ability of π-conjugated systems to facilitate charge transport has led to their extensive use in organic semiconductors, which are crucial components in devices like organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). researchgate.netnumberanalytics.com The ongoing development of materials with tailored π-conjugated systems continues to drive innovation in flexible, low-cost, and large-area electronics. nih.gov

Structural Attributes of Thiophene (B33073) and Phenylethynyl Moieties in Organic Semiconductors

The unique properties of compounds like 3-(2-Phenylethynyl)thiophene stem from the specific characteristics of its constituent thiophene and phenylethynyl groups.

Thiophene: Thiophene (C₄H₄S) is a five-membered aromatic heterocycle containing a sulfur atom. wikipedia.org The planar ring structure and the participation of one of the sulfur atom's lone electron pairs in the aromatic sextet create a π-electron-rich system. alfa-chemistry.comnih.gov This electron-rich nature makes thiophene and its derivatives excellent electron donor units in organic electronic materials. researchgate.netalfa-chemistry.com Key attributes of thiophene that are advantageous for organic semiconductors include:

Good Stability: Thiophene-based materials exhibit good environmental and thermal stability. alfa-chemistry.com

Moderate Energy Gap: They possess a moderate energy gap and a broad spectral response, which is beneficial for applications in solar cells. alfa-chemistry.com

Charge Transport: The planar structure and potential for intermolecular S-S interactions facilitate close packing in the solid state, which enhances charge carrier mobility. beilstein-journals.orgmdpi.com

Structural Versatility: The thiophene ring can be readily functionalized, allowing for the fine-tuning of electronic and physical properties. numberanalytics.commdpi.com

These properties have led to the widespread use of thiophene-based polymers and small molecules in OFETs, OLEDs, and OPVs. numberanalytics.combeilstein-journals.orgnih.gov

Phenylethynyl: The phenylethynyl group consists of a phenyl ring attached to an ethynyl (B1212043) (–C≡C–) linker. The key features of this moiety include:

Rigidity and Linearity: The triple bond of the ethynyl group imparts rigidity and linearity to the molecular structure, which can influence molecular packing and the electronic coupling between molecules.

Extended Conjugation: The combination of the phenyl ring and the ethynyl group extends the π-conjugated system of the molecule it is attached to. This extension can shift the absorption and emission spectra of the material, a crucial aspect for optoelectronic applications. acs.org

Electronic Modification: The phenyl group can be substituted to modulate the electronic properties of the entire molecule.

Thermodynamic Instability of the Radical: The phenylethynyl radical is thermodynamically destabilized compared to other radicals like the methyl radical, which has implications for its reactivity and potential formation pathways in high-temperature environments. rsc.org

In a molecule like this compound, the phenylethynyl group at the 3-position of the thiophene ring contributes to an extended, conjugated system with specific electronic and optical properties that are of interest for materials science. smolecule.com

Academic Research Trajectories of this compound and Related Derivatives

Academic research on this compound and its derivatives is primarily driven by their potential in organic electronics and materials science. The core structure serves as a building block for more complex conjugated molecules with tailored properties.

A significant area of research is the synthesis of these compounds. The most common method for synthesizing this compound is the Sonogashira coupling reaction. smolecule.comresearchgate.net This palladium-catalyzed cross-coupling reaction involves linking a thiophene halide with phenylacetylene (B144264). smolecule.com Researchers have explored various conditions and catalysts to optimize this synthesis. researchgate.netmdpi.com

Investigations into the properties of these molecules focus on their photophysical and electronic characteristics. Studies on absorption and emission spectra provide insights into how these molecules interact with light, which is critical for their use in optoelectronics. smolecule.com Furthermore, research indicates that these types of conjugated compounds can facilitate charge transport, a key requirement for semiconductors used in electronic devices. smolecule.com

The development of derivatives is a major research trajectory. By modifying the core structure, scientists aim to create new materials with enhanced performance. For example, research has been conducted on:

Thieno[3,2-b]thiophene (B52689) derivatives: These fused-ring systems exhibit increased planarity and stronger intermolecular interactions, leading to improved charge carrier mobility in OFETs. beilstein-journals.org

Polymers: Thiophene-containing polymers are extensively studied for their conductive and optical properties. nih.govresearchgate.net The introduction of ethynylene or ethynylene-thiophene spacers into polymer backbones is a strategy to modulate the band gap and energy levels of the resulting materials. mdpi.com

Complex Heterocycles: this compound can act as a precursor for synthesizing more complex, fused heterocyclic systems, which are of interest as electron-rich subunits for novel organic semiconductors. beilstein-journals.orgresearchgate.net For instance, derivatives have been synthesized for potential use as PI3Kγ inhibitors in medicinal chemistry, showcasing the versatility of the thiophene scaffold. mdpi.com

The overarching goal of this research is to understand the structure-property relationships in these materials to design and synthesize new generations of organic semiconductors for applications in OLEDs, OPVs, and OFETs. researchgate.netnih.govsmolecule.com

Data Tables

Table 1: Basic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₂H₈S chemspider.com
Molecular Weight~201.27 g/mol smolecule.com
AppearanceNot specified
CAS Number131423-29-5 chemspider.com

Table 2: Potential Applications of Thiophene-Based Conjugated Systems

Application AreaSpecific UseRationaleReference(s)
Organic Electronics Organic Light-Emitting Diodes (OLEDs)Can be used as light-emitting or charge transport materials. numberanalytics.comalfa-chemistry.comresearchgate.net
Organic Photovoltaics (OPVs)Act as electron donor materials due to moderate energy gap and broad spectral response. numberanalytics.comalfa-chemistry.commdpi.com
Organic Field-Effect Transistors (OFETs)Serve as the semiconducting layer, with properties enhanced by molecular self-organization. numberanalytics.comnih.govalfa-chemistry.comscispace.com
Materials Science Chemical SensorsSensitivity of the thiophene ring to environmental changes. smolecule.com
Energy StorageExplored as electrode materials in batteries and supercapacitors. numberanalytics.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8S B3031042 3-(2-Phenylethynyl)thiophene CAS No. 131423-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-phenylethynyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8S/c1-2-4-11(5-3-1)6-7-12-8-9-13-10-12/h1-5,8-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWNFWSBDGLRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80396296
Record name Thiophene, 3-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131423-29-5
Record name Thiophene, 3-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80396296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Pathways for 3 2 Phenylethynyl Thiophene Architectures

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, particularly with palladium, is the cornerstone for synthesizing phenylethynyl-thiophene structures. The Sonogashira and Suzuki-Miyaura couplings are the most prominent and effective methods employed for this purpose.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is the most direct and widely used method for synthesizing 3-(2-phenylethynyl)thiophene by coupling a 3-substituted thiophene (B33073) with phenylacetylene (B144264). The reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a mild base. wikipedia.orglibretexts.org

The generally accepted mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orgresearchgate.netnih.gov

Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (e.g., 3-bromothiophene (B43185) or 3-iodothiophene), forming a Pd(II) complex. wikipedia.orgyoutube.com This step is often the rate-limiting step in the reaction. wikipedia.org

Copper Cycle : The copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of the base to form a copper(I) acetylide. wikipedia.orgyoutube.com This step increases the acidity of the alkyne's terminal proton, facilitating its removal. youtube.com

Transmetallation : The copper acetylide then transfers the alkynyl group to the Pd(II) complex. wikipedia.orgnih.gov

Reductive Elimination : The resulting complex undergoes reductive elimination to yield the final product, this compound, and regenerate the active Pd(0) catalyst. wikipedia.org

Some variations of the Sonogashira reaction can proceed without a copper co-catalyst, although this often requires specific ligands or reaction conditions. researchgate.netnih.gov In these cases, it is proposed that a palladium complex facilitates the activation of the alkyne. nih.gov

Achieving regioselectivity is critical when working with substituted thiophenes. To synthesize this compound specifically, the starting material must be a thiophene selectively functionalized at the 3-position, typically with a halide like bromine or iodine. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. wikipedia.org

A one-pot, two-step Suzuki-Sonogashira protocol starting from 2,3-dibromothiophene (B118489) can be employed to achieve this architecture. In a reported synthesis of an analogous 2-aryl-3-alkynylthiophene, the first step is a selective Suzuki coupling at the 2-position, followed by a Sonogashira coupling with phenylacetylene at the remaining 3-position bromine. acs.org This sequential approach allows for the controlled and regioselective introduction of two different substituents. The higher reactivity of the C-2 position in some thiophene systems towards certain coupling reactions can be exploited to direct the initial substitution, leaving the C-3 position available for the subsequent Sonogashira coupling.

Table 1: Example of a Sequential One-Pot Suzuki-Sonogashira Protocol for 2-Aryl-3-alkynylthiophene Synthesis This table is based on a reported procedure for a similar compound, illustrating the regioselective strategy.

StepReactantsCatalyst/ReagentsSolventKey OutcomeReference
1 (Suzuki Coupling)2,3-dibromothiophene, 2-formylphenylboronic acidPdCl₂(PPh₃)₂, Cs₂CO₃DMF/EthanolFormation of 2-(2-formylphenyl)-3-bromothiophene. The reaction is selective for the 2-position. acs.org
2 (Sonogashira Coupling)Intermediate from Step 1, PhenylacetylenePdCl₂(PPh₃)₂, Proline, Cs₂CO₃DMF/EthanolFormation of 2-(2-formylphenyl)-3-(phenylethynyl)thiophene. The coupling occurs at the remaining 3-position. acs.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst and ligands.

Palladium Catalysts : The most common palladium sources are Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂. libretexts.org While effective, they may require relatively high catalyst loadings. libretexts.org Other palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are also used, often in combination with specific ligands. libretexts.org

Ligands : Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Phosphine (B1218219) Ligands : Triphenylphosphine (PPh₃) is the most common ligand. However, bulky and electron-rich phosphine ligands can enhance the rate of oxidative addition, leading to more efficient reactions. libretexts.org

N-Heterocyclic Carbene (NHC) Ligands : NHC-palladium complexes have emerged as highly effective catalysts, sometimes allowing for copper-free conditions and the use of less reactive aryl chlorides. libretexts.org

Copper Co-catalyst : Copper(I) iodide (CuI) is the standard co-catalyst, which facilitates the formation of the key copper acetylide intermediate. wikipedia.org

Solvent and Base : The reaction is typically run in solvents like dimethylformamide (DMF) or amines such as triethylamine (B128534) (TEA) or piperidine, which can also act as the base. rsc.org

Optimization studies for analogous reactions have shown that variables such as catalyst loading, ligand choice, and temperature are critical for maximizing yield. rsc.org For instance, in the synthesis of 2-substituted benzo[b]thiophenes, a screen of ligands showed that TMEDA (tetramethylethylenediamine) provided superior results, and a temperature of 110 °C was found to be optimal. rsc.org

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (like an arylboronic acid) and an organohalide. nih.govmdpi.com While not used for the direct formation of the ethynyl (B1212043) linkage, it is a key method for creating thiophene-aryl bonds, which is relevant for synthesizing precursors or more complex derivatives of this compound.

For example, this reaction can be used to synthesize aryl-substituted thiophenes which could then undergo further functionalization. mdpi.com The synthesis of 4-arylthiophene-2-carbaldehydes has been demonstrated by coupling 4-bromothiophene-2-carbaldehyde with various arylboronic acids using Pd(PPh₃)₄ as the catalyst and K₃PO₄ as the base. mdpi.com Similarly, efficient protocols have been developed for coupling thiophene boronic acids with aryl chlorides, even in environmentally benign aqueous solvent systems. acs.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Thiophenes

Thiophene SubstrateCoupling PartnerCatalystBaseSolventReference
4-Bromothiophene-2-carbaldehydeArylboronic acids/estersPd(PPh₃)₄K₃PO₄1,4-Dioxane mdpi.com
2-Bromo-5-(bromomethyl)thiopheneArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O nih.gov
Thiophene-2-boronic acidAryl chloridesPd(OAc)₂ / SPhosK₃PO₄n-Butanol/H₂O acs.orgnih.gov

Sonogashira Coupling for Phenylethynyl-Thiophene Linkages

Intramolecular Cyclization Reactions for Fused Thiophene Systems

The alkyne functionality in this compound makes it an excellent precursor for the synthesis of more complex, fused heterocyclic systems through intramolecular cyclization reactions. These reactions can lead to the formation of thieno[3,2-b]thiophenes and other related structures, which are valuable in materials science. mdpi.comresearchgate.net

Iodocyclization is an electrophile-mediated cyclization where an iodine source (like I₂, ICl, or NIS) triggers the intramolecular attack of a nucleophile onto an alkyne. nih.govrsc.org For a substrate like this compound, the sulfur atom of the thiophene ring can act as the internal nucleophile.

The mechanism is believed to proceed via the coordination of the electrophilic iodine (I⁺) with the alkyne's triple bond, forming a cyclic iodonium (B1229267) intermediate. nih.gov The nearby sulfur atom then attacks one of the carbons of the iodonium ring, leading to the formation of a new five-membered ring and yielding a fused thieno[3,2-b]thiophene (B52689) system, specifically a 3-iodo-2-phenylthieno[3,2-b]thiophene.

This strategy has been successfully applied in analogous systems. For example, 2-(phenylethynyl)quinoxalines have been converted to 3-iodo-2-phenylfuro/thieno[2,3-b]quinoxalines using iodine monochloride (ICl) in dichloromethane (B109758) (CH₂Cl₂). rsc.org The resulting iodo-functionalized fused products are themselves valuable intermediates for further cross-coupling reactions, allowing for the synthesis of highly substituted polycyclic aromatic compounds. rsc.org

Rhodium-Catalyzed Trans-Bis-Silylation for Thiophene-Fused Siloles

A novel and efficient method for constructing thiophene-fused siloles involves the rhodium-catalyzed intramolecular trans-bis-silylation of an alkyne. mdpi.comresearchgate.net This reaction provides a direct route to complex organosilicon compounds, which are of interest for their applications in organic electronics. researchgate.net

The process starts with a precursor such as a 3-(phenylethynyl)-2-(pentamethyldisilanyl)thiophene derivative. mdpi.com These starting materials are typically synthesized via a Sonogashira coupling between a 3-iodo-2-(pentamethyldisilanyl)thiophene and a terminal alkyne like ethynylbenzene. mdpi.com Upon heating in the presence of a rhodium complex catalyst (e.g., [RhCl(CO)₂]₂), the disilane (B73854) group adds across the alkyne in a trans fashion, leading to the formation of a thiophene-fused silole. mdpi.commdpi.commdpi.com The reaction mechanism, supported by Density Functional Theory (DFT) calculations, confirms the intramolecular trans-bis-silylation cyclization. mdpi.comnih.gov This methodology has been successfully applied to synthesize various substituted 6,6-dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene derivatives. mdpi.com

Table 1: Rhodium-Catalyzed Synthesis of Thiophene-Fused Siloles

Starting MaterialCatalyst (10 mol%)ProductYieldReference
2-(Pentamethyldisilanyl)-3-(phenylethynyl)thiophene[RhCl(CO)₂]₂6,6-Dimethyl-5-phenyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene46% mdpi.com
3-((4-Methylphenyl)ethynyl)-2-(pentamethyldisilanyl)thiophene[RhCl(CO)₂]₂5-(4-Methylphenyl)-6,6-dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene43% mdpi.com
3-((3-Methylphenyl)ethynyl)-2-(pentamethyldisilanyl)thiophene[RhCl(CO)₂]₂5-(3-Methylphenyl)-6,6-dimethyl-4-(trimethylsilyl)-6H-silolo[2,3-b]thiophene51% mdpi.com

Sulfur Cyclization Pathways for Thieno[3,2-b]thiophenes

Thieno[3,2-b]thiophenes are important structural motifs in materials science, serving as building blocks for organic semiconductors. mdpi.comossila.com A step-efficient method for their synthesis involves a cascade cyclization of alkynyl diol derivatives. mdpi.com This approach utilizes sodium thiosulfate (B1220275) (Na₂S₂O₃) in the presence of iodine as a sulfur source, avoiding the need for often unstable, pre-functionalized thiophenes. mdpi.com

The reaction proceeds by treating an alkynyl diol with I₂ and Na₂S₂O₃ at elevated temperatures. This one-pot reaction leads to the formation of multisubstituted thieno[3,2-b]thiophenes in moderate to good yields. mdpi.com The methodology is tolerant of various functional groups on the starting material, allowing for the synthesis of a diverse library of thieno[3,2-b]thiophene derivatives. mdpi.com

Control experiments have shed light on the mechanism of the sulfur cyclization. It is proposed that Na₂S₂O₃ reacts with I₂ to generate sodium tetrathionate (B1226582) (Na₂S₄O₆) in situ. mdpi.com This was confirmed when reacting the starting alkynyl diol with pre-formed Na₂S₄O₆ in the absence of I₂ yielded the desired thieno[3,2-b]thiophene product. mdpi.com

The involvement of a radical pathway is supported by the reaction of phenylacetylene with Na₂S₄O₆ under transition-metal-free conditions, which afforded 2,4-diphenylthiophene. mdpi.com This suggests that the reaction proceeds via a tandem sulfur radical addition to the alkynes. mdpi.com Thiyl radicals are versatile intermediates that can be generated through various methods and are known to participate in cyclization reactions onto unsaturated bonds. nih.gov The process likely involves the homolytic cleavage of a sulfur-sulfur bond in the reactive sulfur species, followed by radical addition to the alkyne moieties of the substrate, initiating the cascade cyclization to form the fused thiophene rings. mdpi.com

Metal-Free Cyclization Approaches

While many syntheses of thiophene-based heterocycles rely on transition metals, there is a growing interest in developing metal-free alternatives to improve cost-effectiveness and reduce metallic impurities in the final products. organic-chemistry.org

One such strategy involves the base-catalyzed intramolecular cyclization of 2-ynylphenols to form benzofurans, a process that provides a conceptual blueprint for analogous sulfur-based cyclizations. nih.gov In this method, a base like cesium carbonate (Cs₂CO₃) deprotonates the phenol, forming a phenolate (B1203915) intermediate that undergoes intramolecular nucleophilic attack on the alkyne, followed by protonation to yield the benzofuran (B130515) product. nih.gov A similar approach could be envisioned for a this compound derivative bearing a thiol group, which would cyclize to form a thieno[2,3-b]thiophene.

Another relevant metal-free method is the synthesis of benzo[b]thiophenes from o-halovinylbenzenes and potassium sulfide (B99878) (K₂S). organic-chemistry.org This reaction proceeds through a sequence of a direct SₙAr-type reaction, cyclization, and dehydrogenation. organic-chemistry.org This demonstrates that with appropriately substituted precursors derived from this compound, cyclization to fused systems can be achieved without the need for a transition-metal catalyst. organic-chemistry.org

Advanced Synthetic Modifications and Derivatization Strategies

The core structure of this compound and its cyclized derivatives, such as thieno[3,2-b]thiophenes, can be further functionalized to tune their electronic and physical properties. A common strategy involves introducing reactive handles, like halogens, that can participate in cross-coupling reactions.

For example, a synthesized thieno[3,2-b]thiophene can be di-iodinated at the 2- and 5-positions using N-iodosuccinimide (NIS). mdpi.com This di-iodo derivative then becomes a versatile platform for further modification. It can undergo Sonogashira coupling reactions with various terminal alkynes, such as ethynylbenzene or (trimethylsilyl)acetylene, in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (CuI). mdpi.comresearchgate.net This allows for the introduction of additional phenylethynyl or other acetylenic groups onto the thieno[3,2-b]thiophene core, extending the π-conjugated system. mdpi.com

Derivatization is a key strategy for modifying the properties of a parent compound. nih.govnih.gov For thiophene derivatives, these modifications can enhance biological activity or tune material properties by altering metabolic stability, binding affinity, and electronic characteristics. nih.gov

Table 2: Summary of Synthetic Strategies

SectionMethodologyKey ReagentsIntermediate/Product TypeReference
2.2.1.2Iodonium Salt FormationPhIO, BF₃·OEt₂Alkynyl(phenyl)iodonium salt nih.gov
2.2.2Rhodium-Catalyzed Cyclization[RhCl(CO)₂]₂Thiophene-fused silole mdpi.commdpi.com
2.2.3Sulfur CyclizationI₂, Na₂S₂O₃Thieno[3,2-b]thiophene mdpi.com
2.2.4Metal-Free CyclizationK₂S or Cs₂CO₃Benzo[b]thiophene / Benzo[b]furan organic-chemistry.orgnih.gov
2.3DerivatizationNIS, PdCl₂(PPh₃)₂, CuIDi-alkynyl thieno[3,2-b]thiophene mdpi.com

Functionalization of the Thiophene Ring at Different Positions

The thiophene ring in this compound is susceptible to functionalization, primarily through electrophilic substitution and metal-catalyzed cross-coupling reactions. The positions on the thiophene ring (C2, C4, and C5) can be selectively modified to tune the molecule's electronic properties and to provide handles for further chemical transformations.

One common strategy involves the deprotonation of the thiophene ring using a strong base, followed by quenching with an electrophile. The most acidic proton on the 3-substituted thiophene ring is at the C2 position. For instance, this compound can be treated with n-butyllithium in tetrahydrofuran (B95107) to generate a lithiated intermediate. This intermediate can then react with an electrophile like phenylselenyl bromide to yield 3-(phenylethynyl)-2-(phenylselenyl)thiophene, demonstrating functionalization at the C2 position. lookchem.com

Similarly, palladium-catalyzed coupling reactions, such as the Sonogashira coupling, are instrumental in creating new carbon-carbon bonds at various positions on the thiophene ring. researchgate.net These reactions typically involve the coupling of a halogenated thiophene derivative with a terminal alkyne. researchgate.net While the parent compound is this compound, analogous structures can be built by functionalizing a di-halogenated thiophene. For example, 2,5-diiodo-3,6-dimethylthieno[3,2-b]thiophene can undergo a double Sonogashira coupling with ethynylbenzene to produce 3,6-dimethyl-2,5-bis(phenylethynyl)thieno[3,2-b]thiophene. mdpi.com This highlights how phenylethynyl groups can be introduced at specific positions (C2 and C5) on a thiophene-based core. mdpi.com

The general reactivity of the thiophene ring allows for various substitutions, which can be directed based on the reaction conditions and the existing substituent. nih.gov The introduction of functional groups can alter the electronic nature of the molecule, influencing its potential applications in areas like organic electronics. smolecule.com

Incorporation into Oligothiophene and Conjugated Polymer Backbones

The this compound unit is a valuable building block for the construction of well-defined oligothiophenes and conjugated polymers. researchgate.net These materials are of great interest for applications in organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and field-effect transistors (OFETs). smolecule.commdpi.com The incorporation of the rigid phenylethynyl linker helps to enforce planarity in the polymer backbone, which can enhance π-π stacking and improve charge carrier mobility. mdpi.com

Iterative synthetic strategies using catalytic cross-coupling reactions like Suzuki and Stille couplings are commonly employed to build up oligothiophene chains step-by-step. nih.govscispace.com This approach allows for precise control over the length and composition of the oligomer. For example, dendritic oligothiophenes have been synthesized where phenylethynyl-functionalized units are coupled to a branched oligothiophene core using palladium-catalyzed Sonogashira and Suzuki reactions. nih.gov In these structures, the terminal tris(alkyloxy)phenylethynyl groups were found to be conjugated with the oligothiophene core, leading to redshifted absorption and fluorescence spectra. nih.gov

In the realm of conjugated polymers, thieno[3,2-b]thiophene, a fused-ring analogue of thiophene, is often used as a building block to enhance electron-donating ability and planarity. mdpi.com Polymers incorporating these units have shown excellent performance in organic solar cells. mdpi.com For instance, donor-π-bridge-acceptor (D-π-A) type copolymers have been synthesized where a substituted thieno[3,2-b]thiophene acts as the π-bridge. mdpi.com The synthesis of these polymers is typically achieved through Stille polymerization, coupling a distannylated monomer with a dibrominated monomer. mdpi.com The inclusion of such planar, conjugated units into the polymer backbone is a key strategy for improving the performance of organic electronic devices. mdpi.comacs.org

Advanced Spectroscopic Characterization and Electronic Structure Elucidation

Vibrational Spectroscopy for Molecular Structure and Bonding

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes, such as stretching and bending. youtube.com Each functional group possesses characteristic absorption frequencies, making the IR spectrum a molecular "fingerprint."

While a specific experimental IR spectrum for 3-(2-Phenylethynyl)thiophene is not detailed in the surveyed literature, its key vibrational features can be predicted based on its structure. The most diagnostic vibrations would be associated with the alkyne and aromatic ring systems. The crucial carbon-carbon triple bond (C≡C) stretch is expected in the 2100-2260 cm⁻¹ region. This is often a sharp, but sometimes weak, absorption. For comparison, a related heterocyclic compound containing a C≡C bond, 4-(cyclopropylethynyl)-2-(methylthio)pyridine, shows a distinct peak at 2224 cm⁻¹. youtube.com Other expected absorptions include C-H stretching from the aromatic phenyl and thiophene (B33073) rings above 3000 cm⁻¹, C=C stretching vibrations from both rings in the 1450–1600 cm⁻¹ range, and various C-H out-of-plane bending modes below 900 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Functional Group
Aromatic C-H Stretch> 3000Phenyl & Thiophene Rings
Alkyne C≡C Stretch2100 - 2260Ethynyl (B1212043) Group
Aromatic C=C Stretch1450 - 1600Phenyl & Thiophene Rings
C-H Out-of-Plane Bending< 900Phenyl & Thiophene Rings
Thiophene Ring Vibrations (inc. C-S)VariousThiophene Ring

Raman spectroscopy is a complementary technique to IR spectroscopy that involves the inelastic scattering of monochromatic light, usually from a laser. rsc.org Vibrational modes that induce a change in the molecule's polarizability are Raman-active. Symmetrical, non-polar bonds that are weak in IR spectra are often strong in Raman spectra. youtube.com

For this compound, the symmetrical nature of the carbon-carbon triple bond makes it particularly well-suited for Raman analysis. A strong, sharp signal corresponding to the C≡C stretching vibration is expected in the 2100–2260 cm⁻¹ region. Additionally, the "breathing" modes of the phenyl and thiophene rings would produce characteristic signals. Although specific experimental Raman data for this compound is not available in the cited literature, the technique remains a powerful tool for confirming the presence of the ethynyl linkage and analyzing the skeletal structure of the conjugated system.

Electronic Absorption and Emission Spectroscopy for Optoelectronic Properties

The electronic properties of this compound are dictated by its extended π-conjugated system, which spans the phenyl and thiophene rings through the acetylene (B1199291) bridge. This conjugation is responsible for its characteristic interactions with light.

While specific experimental absorption maxima (λmax) for this compound are not extensively documented in dedicated studies, its UV-visible absorption characteristics can be inferred from the behavior of related compounds. The absorption spectra of molecules containing phenylethynyl and thiophene moieties are typically dominated by intense absorption bands corresponding to π-π* electronic transitions within the conjugated framework. For instance, copolymers incorporating thiophene and isoindigo units exhibit broad absorption ranges extending to over 760 nm. researchgate.net Similarly, porphyrins bearing 4-(arylethynyl)phenyl groups show distinct absorbance spectra related to the conjugated system. rsc.org For this compound, the primary absorption is expected to arise from the π-π* transition of the conjugated backbone, a property that is fundamental to its potential use in organic electronics. smolecule.com The polarity of the solvent is not expected to significantly shift the absorption maxima, as the ground state of such molecules is generally non-polar. researchgate.net

The emission properties of this compound are intrinsically linked to its electronic structure and the nature of its excited states. Thiophene-based π-conjugated chromophores are known to be fluorescent, and the emission characteristics are sensitive to the molecular structure and environment. nist.gov For related donor-π-acceptor systems, fluorescence is often influenced by the solvent polarity, with more polar solvents leading to a red-shift in the emission wavelength due to the stabilization of a polar excited state. researchgate.netresearchgate.net In derivatives of 3-(phenylethynyl)-7H-benzo[de]anthracen-7-one, a significant solvatochromic shift was observed, with emission moving from 507 nm in benzene (B151609) to 591 nm in ethanol, indicating a change in the nature of the emitting state. researchgate.net While detailed fluorescence data for the unsubstituted this compound are scarce, it is expected to exhibit fluorescence originating from the decay of its lowest singlet excited state (S1). The efficiency and wavelength of this emission would be subject to its molecular rigidity and the surrounding medium.

The architecture of this compound, which links an electron-rich thiophene ring to a phenyl group, creates a system capable of intramolecular charge transfer (ICT) upon photoexcitation. In such D-π-A (donor-π-acceptor) systems, photo-induced electron density shifts from the donor (thiophene) to the acceptor (phenyl) moiety, creating a highly polar excited state. This phenomenon is the basis for the solvatochromism observed in many thiophene-containing dyes, where the energy of the ICT state, and thus the fluorescence emission wavelength, is highly sensitive to solvent polarity. researchgate.nettorvergata.it

The stabilization of the excited state in polar solvents is a key indicator of ICT characteristics. researchgate.net In some molecules, structural relaxation in the excited state can lead to a Twisted Intramolecular Charge Transfer (TICT) state, where one part of the molecule twists relative to the other. This process can result in dual fluorescence or a large Stokes shift. While there is no specific evidence of a TICT state in the unsubstituted this compound from the available literature, the potential for such states exists and is a known mechanism in similar flexible π-systems. The study of related thiophene-based copolymers shows that emission can arise from either a tightly bound excitonic state in non-polar solvents or an ICT state in polar environments, highlighting the sensitivity of the excited state to its surroundings. researchgate.netmdpi.com

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry confirms the molecular identity and provides insight into the structural stability of this compound.

Molecular Mass: The compound has a molecular formula of C₁₂H₈S. chemspider.comaobchem.com Its calculated monoisotopic mass is 184.034671 Da, a value used for high-resolution mass spectrometry (HRMS) to confirm its elemental composition. chemspider.com Low-resolution electrospray ionization mass spectrometry (LRMS-ESI) has been used to characterize the compound following its synthesis. rsc.org

Fragmentation Pattern: While a detailed fragmentation spectrum is not published, the primary fragmentation pathways under electron ionization (EI) can be predicted based on its structure. The molecular ion (M⁺˙) peak at m/z 184 is expected to be prominent. Likely fragmentation would involve the cleavage of the bonds adjacent to the acetylene linker, leading to fragments corresponding to the phenyl and thienyl moieties.

Table 1: Predicted Fragmentation for this compound

m/z (charge-to-mass ratio) Ion Structure Description
184 [C₁₂H₈S]⁺˙ Molecular Ion
102 [C₈H₆]⁺˙ Phenylacetylene (B144264) radical cation
82 [C₄H₂S]⁺˙ Thienylacetylene radical cation

X-ray Diffraction Studies for Solid-State Structures and Crystal Packing

As of the current literature survey, a single-crystal X-ray diffraction structure for the unsubstituted this compound has not been reported. Therefore, precise details on its solid-state conformation, bond lengths, bond angles, and crystal packing arrangement are not available.

However, studies on related thiophene derivatives provide insight into the likely intermolecular interactions that would govern its crystal packing. In the crystal structure of a derivative of 3-bromobenzanthrone, π-π stacking interactions and intermolecular hydrogen bonding were observed, which are common packing motifs for planar aromatic systems. researchgate.net Similarly, X-ray diffraction patterns of thiophene-based copolymers show features indicative of π-π stacking. researchgate.netmdpi.com Given the planar, aromatic nature of this compound, it is highly probable that its solid-state structure is also dominated by π-π stacking interactions, where the planar molecules arrange in a co-facial or slipped-stack manner to maximize van der Waals forces.

Table 2: List of Compounds Mentioned

Compound Name
This compound
3-bromobenzanthrone
4-(arylethynyl)phenyl porphyrins
Isoindigo

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and ground-state properties of many-body systems. rdd.edu.iq The B3LYP hybrid functional is a commonly used method that has proven successful in calculating the electronic properties of thiophene-phenylene systems, including ionization potentials and energy gaps. rdd.edu.iq These calculations are fundamental to understanding the stability, reactivity, and potential of 3-(2-phenylethynyl)thiophene for applications in materials science.

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation.

A critical aspect of the conformational analysis for this molecule is the rotational freedom between the thiophene (B33073) ring and the phenyl group. The dihedral angle between these two rings dictates the extent of π-conjugation through the molecule. nih.gov A more planar conformation generally leads to better electronic communication along the molecular backbone, which influences the electronic and optical properties. nih.gov In studies of related 3-phenylthiophene (B186537) derivatives, DFT calculations at the B3LYP level have shown that the dihedral angles between the thiophene and benzene (B151609) rings can range from approximately 29° to 36°. nih.gov For instance, in 3-(4-nitrophenyl)thiophene, a smaller dihedral angle is indicative of a higher π-conjugated structure. nih.gov While specific optimized parameters for this compound are determined in such calculations, a representative table of typical bond parameters derived from DFT studies on similar thiophene structures is provided below.

Table 1: Representative Geometrical Parameters from DFT Calculations on Thiophene Derivatives. This table illustrates the types of data obtained from geometry optimization. Specific values for this compound require a dedicated computational study.

Parameter Typical Calculated Value Range Significance
Bond Lengths (Å)
C-S (in thiophene) 1.72 - 1.76 Å Reflects the nature of the sulfur heteroatom in the ring.
C=C (in thiophene) 1.37 - 1.38 Å Characterizes the double bonds within the aromatic ring.
C-C (in thiophene) 1.42 - 1.44 Å Characterizes the single bonds within the aromatic ring.
C≡C (ethynyl) ~1.21 Å The characteristic length of the triple bond linker.
C-C (ring-ethynyl) 1.42 - 1.44 Å Length of the bond connecting the rings to the acetylene (B1199291) unit.
**Bond Angles (°) **
C-S-C (in thiophene) 91° - 93° The angle at the sulfur atom, indicative of sp² hybridization. nih.gov
Dihedral Angles (°)
Thiophene-Phenyl 20° - 40° Crucial for determining the degree of π-conjugation. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept for describing the electronic properties and reactivity of molecules. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy level is related to the molecule's ability to donate electrons, while the LUMO energy level relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies that the molecule can be more easily excited, which is associated with higher chemical reactivity and often corresponds to a red-shift in the absorption spectrum. nih.gov In conjugated systems like phenylethynyl thiophenes, the HOMO is typically delocalized across the π-system, while the LUMO is also delocalized, allowing for efficient electronic transitions. researchgate.net The introduction of phenylene units into a polythiophene backbone can lead to a twisting of the conjugated system, which may decrease the effective conjugation and increase the band gap. acs.org Conversely, increasing conjugation length by adding more thiophene or phenylene units tends to decrease the energy gap. nih.gov

Table 2: Illustrative FMO Energies and Energy Gaps for Related Thiophene-Based Systems. Values are for illustrative purposes to show typical ranges for thiophene-based conjugated systems.

Compound/System HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Reference
Poly(fluorene-ethynylene-alt-naphthothiadiazole) -5.46 -3.60 1.86 researchgate.net
Thieno[3,2-b]thiophene (B52689)/EDOT-based Polymer -5.21 -2.67 2.54 researchgate.net
Thiophene Derivative (IDIC) - - 1.42 researchgate.net
Thiophene Derivative (IT2) - - 0.38 researchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual tool derived from DFT calculations that illustrates the charge distribution within a molecule. rsc.orgmdpi.com It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions.

Global chemical reactivity descriptors are quantitative measures calculated from the energies of the frontier orbitals (HOMO and LUMO) that help predict the stability and reactivity of a molecule. researchgate.netresearchgate.net These parameters provide a quantitative basis for the concepts of electronegativity and hardness.

The key descriptors are:

Chemical Potential (μ): Represents the tendency of electrons to escape from the system. A stable molecular system is indicated by a negative chemical potential. d-nb.info It is calculated as μ = (E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron configuration. Harder molecules have a larger HOMO-LUMO gap and are generally more stable and less reactive. researchgate.netmdpi.com It is calculated as η = (E_LUMO - E_HOMO) / 2.

Softness (S): The reciprocal of hardness (S = 1/η), it indicates a higher reactivity. researchgate.netmdpi.com

Electrophilicity Index (ω): Measures the energy stabilization when the system acquires an additional electronic charge from the environment. researchgate.net It is calculated as ω = μ² / (2η). Systems with high electrophilicity are more reactive. rdd.edu.iq

These descriptors are crucial for systematically comparing the reactivity of different but related molecules. researchgate.net

Table 3: Definitions of Global Chemical Reactivity Descriptors.

Descriptor Formula Significance
Ionization Potential (IP) IP ≈ -E_HOMO Energy required to remove an electron.
Electron Affinity (EA) EA ≈ -E_LUMO Energy released when an electron is added.
Chemical Potential (μ) μ = (E_HOMO + E_LUMO) / 2 Electron escaping tendency; relates to electronegativity.
Chemical Hardness (η) η = (E_LUMO - E_HOMO) / 2 Resistance to change in electron distribution.
Global Softness (S) S = 1 / η Reciprocal of hardness; a measure of reactivity.
Electrophilicity Index (ω) ω = μ² / (2η) A measure of a molecule's ability to act as an electrophile.

For molecules considered for use in organic electronics, the charge transport properties are paramount. The reorganization energy (λ) is a key parameter derived from computational studies that helps predict charge mobility. unesp.brrsc.org It quantifies the energy required for the geometric relaxation of a molecule and its surrounding environment upon gaining or losing an electron. rsc.org

There are two types of reorganization energy:

Hole Reorganization Energy (λ_h): The energy associated with the geometry change when a neutral molecule becomes a cation (loses an electron). Lower λ_h values are desirable for better hole transport. unesp.br

Electron Reorganization Energy (λ_e): The energy associated with the geometry change when a neutral molecule becomes an anion (gains an electron). Lower λ_e values are desirable for better electron transport. nih.gov

According to Marcus theory, the rate of charge hopping between molecules is inversely related to the reorganization energy. nih.gov Therefore, calculating λ is a crucial step in designing new materials for applications like organic field-effect transistors (OFETs) and organic solar cells. DFT methods are commonly used to compute these values for thiophene-based materials. unesp.brresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orgchemrxiv.org It allows for the calculation of properties related to a molecule's interaction with light, such as its UV-visible absorption and emission spectra. nih.govrsc.org

For a conjugated molecule like this compound, TD-DFT can predict the energies of electronic transitions, which correspond to the absorption peaks in a UV-Vis spectrum. nih.gov The calculations also provide information on the nature of these transitions (e.g., π-π* transitions) and their oscillator strengths, which relate to the intensity of the absorption. nih.gov However, it is known that the accuracy of TD-DFT can be problematic for certain thiophene-based compounds, sometimes leading to incorrect state ordering or oscillator strengths, which highlights the importance of choosing appropriate functionals and validating with experimental data or higher-level theoretical methods where possible. nih.gov Nevertheless, TD-DFT remains a powerful and widely used tool for gaining qualitative and semi-quantitative insights into the photophysics of these systems, helping to understand how structural modifications tune their optical properties. rsc.orgrsc.org

Computational and Theoretical Investigations of this compound

The following sections detail the theoretical and computational chemistry approaches used to investigate the properties of this compound and related molecules. These methods provide deep insights into the electronic structure, stability, and potential applications of this class of compounds in materials science.

Theoretical models are crucial for understanding the electronic absorption and emission properties of conjugated molecules like this compound. The vertical excitation model (VEM) is a common approach to calculate the solvatochromic shifts in liquid-phase absorption spectra. chemsrc.com This model, often implemented with time-dependent density functional theory (TD-DFT), allows for the prediction of vertical excitation energies, which correspond to the absorption of light, and emission energies from the excited state.

A data-driven automated workflow can also be employed to rapidly predict excited-state properties. tandfonline.com This involves building a database of molecules and using machine learning models to find relationships between ground-state electronic descriptors and their excitation and emission energies. tandfonline.com For instance, studies on π-conjugated units with heteroatoms like sulfur have shown that these structures have a strong charge transfer tendency, making them promising for optoelectronic materials. tandfonline.com

In related compounds, such as substituted 2,5-di-(phenylethynyl)thiophenes, TD-DFT calculations using hybrid functionals like B3LYP and CAM-B3LYP have been successfully used to determine linear ground and excited-state absorption. scispace.commasterorganicchemistry.com These theoretical results can be compared with experimental absorption and luminescence spectroscopy data to validate the computational models. scispace.commasterorganicchemistry.com

The excited states of donor-acceptor systems, such as those based on thiophene, are often characterized by intramolecular charge transfer (ICT). nih.gov In these systems, photoexcitation can lead to a transfer of electron density from an electron-rich part of the molecule (donor) to an electron-poor part (acceptor). This phenomenon is highly dependent on the solvent polarity. nih.govsmolecule.com

For example, in donor-acceptor substituted phenylethynyltriphenylenes, fluorescence emission is very sensitive to solvent polarity, with large Stokes shifts observed in polar solvents like DMSO and ethanol. nih.gov This behavior is explained by an ICT process where the triphenylene (B110318) chromophore can act as either a donor or an acceptor depending on the substituent on the phenyl ring. nih.gov Density functional theory (DFT) is used to model the effect of donor and acceptor strengths on the frontier molecular orbitals (HOMO and LUMO) and to quantify the charge-transfer character of the optical transitions. youtube.com

In some thiophene-based donor-acceptor systems, the electronic absorption spectra are dominated by intraligand charge-transfer (ILCT) transitions. youtube.com The charge transfer character can be tuned by changing the number of thiophene units. youtube.com Transient absorption spectroscopy can be used to observe the dynamics of these excited states, revealing the evolution from an initially populated locally excited (LE) state to a more stable charge-transfer (CT) state, particularly in polar solvents. smolecule.comnih.gov

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational stability and intermolecular interactions of molecules. These simulations track the time-dependent behavior of a molecular system, providing detailed information on fluctuations and conformational changes. rsc.org The stability of a ligand-protein complex or a molecular aggregate can be assessed by analyzing parameters like the root mean square deviation (RMSD) and the radius of gyration (Rg) over the simulation time. researchgate.net An RMSD value of less than 3 Å generally indicates that a ligand is stably docked within a binding pocket. researchgate.net

For thiophene-containing molecules, MD simulations can elucidate how they interact with their environment. For instance, simulations of thiophene carboxamide derivatives have been used to understand their stability within the colchicine-binding site of tubulin, revealing that the thiophene ring's aromaticity plays a critical role in the interaction profile. researchgate.net In studies of thiophene-cored single-stacking junctions, intermolecular interactions are dominated by dispersion forces, specifically π/π stacking between thiophene rings and between thiophene and phenyl rings. chemspider.com

Quantitative Structure-Property Relationship (QSPR) models are mathematical tools that correlate the structural or property descriptors of molecules with their physicochemical properties or biological activities. These models are widely used in drug design and materials science to predict the properties of new compounds without the need for extensive experimental synthesis and testing. youtube.com

A typical QSPR study involves calculating a set of molecular descriptors, which can be based on topology, geometry, or electronic structure. Then, a statistical method, such as multiple linear regression (MLR) combined with a genetic algorithm (GA) for descriptor selection, is used to build a predictive model. For example, a QSPR study on N-(aryl)-2-thiophene-2-ylacetamide derivatives identified that the presence of hydrogen acceptor groups on the phenyl ring had a favorable effect on the partition coefficient of the molecules.

The predictive power of QSPR models is evaluated through various internal and external validation methods. These models can predict a wide range of properties, including thermodynamic properties like Gibbs free energy and enthalpy of formation, as well as properties relevant to specific applications, such as the Henry's law constant for CO2 in physical solvents.

Aromaticity is a key concept in chemistry that describes the unusual stability of certain cyclic, planar, and conjugated molecules. The rules for aromaticity include being cyclic, having every atom in the ring conjugated, being planar, and possessing [4n+2] π-electrons (Hückel's rule). nih.gov

Computational methods provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion. A NICS-XY scan, which involves calculating NICS values on a grid of points in the plane of a ring, can provide a detailed picture of the magnetic shielding and deshielding zones. Anisotropy of the Induced Current Density (ACID) plots offer a visual representation of the delocalized electrons and can distinguish between aromatic (diatropic) and antiaromatic (paratropic) ring currents.

Organic materials with significant third-order nonlinear optical (NLO) properties are of great interest for applications in optical signal processing and optical power limiting. masterorganicchemistry.com Theoretical calculations are essential for predicting and understanding the NLO response of these materials, guiding the design of new molecules with enhanced properties.

The NLO response of a molecule is quantified by its hyperpolarizabilities. The first hyperpolarizability (β) and the second hyperpolarizability (γ) are related to second- and third-order NLO phenomena, respectively. These properties can be calculated using quantum chemical methods, such as time-dependent Hartree-Fock or TD-DFT. masterorganicchemistry.com

Theoretical studies on thiophene derivatives have shown that the thiophene ring can act as an efficient electron donor, leading to significant second-order NLO properties. For instance, in nitro-thieno[3,2-b]thiophene-fullerene systems, where fullerene acts as a donor and the nitro group as an acceptor through a π-conjugated thiophene bridge, significant dynamic first and second hyperpolarizabilities have been calculated.

Calculations on substituted 2,5-di-(phenylethynyl)thiophenes have focused on third-order NLO properties like two-photon absorption (TPA). masterorganicchemistry.com The TPA cross-sections can be related to the imaginary part of the second hyperpolarizability. Such studies help in understanding the structure-property relationships that govern the NLO response, facilitating the design of molecules for specific applications like optical limiting. masterorganicchemistry.com

Structure Property Relationships in 3 2 Phenylethynyl Thiophene Based Systems

Influence of Substituent Effects on Electronic and Optical Properties

The electronic and optical behavior of 3-(2-phenylethynyl)thiophene derivatives can be precisely controlled through the strategic placement of different functional groups on the thiophene (B33073) or phenyl rings. These substituents alter the electron density distribution within the molecule, directly influencing its frontier molecular orbitals (HOMO and LUMO) and, consequently, its optoelectronic properties.

Impact of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is a powerful strategy for tuning the electronic characteristics of π-conjugated systems. In thiophene-based structures, EWGs like nitro (-NO₂) or cyano (-CN) groups tend to lower both the HOMO and LUMO energy levels. nih.gov This effect can lead to a reduced energy gap, which is advantageous for charge transport and optoelectronic applications. nih.gov For instance, in a series of benzothiazole (B30560) derivatives, the substitution of a nitro group resulted in a significant lowering of the HOMO and LUMO levels, thereby decreasing the energy gap. nih.gov Conversely, attaching electron-donating groups such as amino (-NH₂) or methoxy (B1213986) (-OCH₃) raises the energy levels of the frontier orbitals. nih.gov

The nature of the substituent also dictates the intramolecular charge transfer (ICT) characteristics. A system with both a donor and an acceptor group can exhibit significant ICT upon photoexcitation. nih.gov Studies on p-phenyl substituted ethenyl-E-thiophenes have shown that thiophene can act as a weak electron donor when paired with a phenyl ring bearing a strong EWG, or as a weak electron acceptor when the phenyl ring has a strong EDG. nih.gov This push-pull effect enhances the dipolar character of the molecule, particularly in the excited state, and can lead to a larger first hyperpolarizability (β), a key parameter for nonlinear optical materials. nih.gov For example, p-nitro phenyl ethenyl-E-thiophene and p-amino phenyl ethenyl-E-thiophene exhibit large β values due to this enhanced charge transfer. nih.gov

The table below summarizes the typical effects of electron-donating and electron-withdrawing substituents on the electronic properties of thiophene-based systems.

Substituent TypeExample GroupsEffect on HOMO/LUMOEffect on Energy Gap (E_gap)Impact on Intramolecular Charge Transfer (ICT)
Electron-Donating-NH₂, -OCH₃Raises energy levelsGenerally increases or slightly modifiesCan enhance ICT when paired with an acceptor
Electron-Withdrawing-NO₂, -CN, -CF₃Lowers energy levelsGenerally decreasesCan enhance ICT when paired with a donor

This table provides a generalized summary based on findings from sources nih.govnih.govmdpi.com.

Effect of Alkyl and Alkoxy Lateral Chains on Optoelectronic Properties

The introduction of alkyl and alkoxy side chains to the thiophene backbone is a common strategy to improve the solubility and processability of these materials. However, these chains also exert a significant influence on their optoelectronic properties. rsc.orgacs.org The nature of the side chain (alkyl vs. alkoxy) is often more influential than its length. acs.orgresearchgate.net

Alkoxy chains are generally found to have a more pronounced effect on electronic properties compared to alkyl chains. acs.org Density Functional Theory (DFT) calculations on polythiophene derivatives have shown that substituting an alkyl chain (like in poly(3-hexyl-thiophene), P3HT) with an alkoxy chain (poly(3-oxyhexyl-thiophene), P3OHT) can lead to a higher theoretical hole mobility (0.49 cm² V⁻¹ s⁻¹ for P3OHT vs. 0.15 cm² V⁻¹ s⁻¹ for P3HT). rsc.org Alkoxy chains also tend to produce smaller band gaps in conjugated polymers. acs.org

The length and branching of these side chains also play a role. In poly(3-alkylthiophenes), increasing the side chain length can lead to a slight increase in the electrochemical band gap and a systematic decrease in the absorption coefficient. researchgate.net Changing from linear to branched alkyl side chains can affect ionization potential, optical bandgap, and electrochromic switching speed and stability. rsc.org Furthermore, the length of the alkyl chain can influence morphological transitions upon thermal annealing, affecting backbone planarity and molecular packing, which in turn alters the HOMO energy level. nih.gov

The following table compares the effects of alkyl and alkoxy side chains on the optoelectronic properties of thiophene-based polymers.

PropertyAlkyl ChainsAlkoxy Chains
Solubility GoodGood
HOMO/LUMO Levels Less significant changeMore significant change
Optical Band Gap Generally largerGenerally smaller acs.org
Charge Carrier Mobility ModeratePotentially higher rsc.org
Influence of Chain Length Affects morphology and packing nih.govAffects electronic properties, but nature of chain is more dominant acs.org

This data is compiled from research findings in sources acs.orgrsc.orgnih.gov.

Role of π-Conjugation Length and Planarity on Optoelectronic Characteristics

The extent of π-conjugation and the planarity of the molecular backbone are fundamental parameters that govern the optoelectronic properties of this compound-based systems. Extending the π-conjugated system, typically by adding more thiophene or phenylene units, leads to a more delocalized electron system. This delocalization results in a decrease in the HOMO-LUMO gap, which manifests as a red-shift (a shift to longer wavelengths) in the material's absorption and emission spectra. rsc.org

Maintaining a high degree of planarity along the conjugated backbone is crucial for effective π-orbital overlap. rsc.org Any significant twisting or deviation from planarity disrupts the conjugation, leading to a blue-shift in the absorption spectrum and often a decrease in charge carrier mobility. nih.gov For example, in thiophene-phenylene-thiophene (TPT) polymers, a design that promotes a more planar backbone conformation upon annealing results in a highly crystalline, well-ordered structure with higher charge carrier mobility. nih.gov In contrast, the introduction of an additional thiophene unit that leads to helical twisting hinders charge transport, despite achieving tighter molecular packing. nih.gov Therefore, designing molecules with rigid backbones is a key strategy to enforce planarity and enhance electronic communication along the chain.

Relationship between Fused Ring Systems and Electronic Structure

Incorporating fused ring systems into the molecular design is an effective method to create rigid, planar structures with extended π-conjugation, which significantly impacts the electronic properties.

Thieno[3,2-b]thiophene (B52689) and Dithieno[3,2-b:2′,3′-d]thiophene Frameworks

Thieno[3,2-b]thiophene (TT) and dithieno[3,2-b:2′,3′-d]thiophene (DTT) are two prominent examples of fused thiophene frameworks used in high-performance organic semiconductors. ossila.comnih.gov These fused systems are inherently more rigid and planar than their oligothiophene counterparts, which consist of single thiophene rings linked together. This structural rigidity ensures a high degree of π-conjugation. ossila.com

Materials based on these fused cores are generally more electron-rich, which is beneficial for charge transport. ossila.com The fusion of the thiophene rings leads to an extension of the aromatic system, which can be further modulated by attaching other aromatic groups. For instance, a derivative of DTT featuring anthracene (B1667546) groups exhibited excellent coplanarity, with very small torsion angles between the DTT core and the anthracene units. nih.gov This extended, planar aromatic structure is conducive to efficient charge transport. nih.gov While increasing the number of fused rings can lead to a desirable decrease in the band gap, it can sometimes result in a blue shift in absorption compared to α-linked analogues due to cross-conjugation effects between the fused rings. nih.gov

Intermolecular Interactions and Crystal Packing Modes Affecting Device Performance

The performance of an organic electronic device is not solely dependent on the properties of individual molecules but is heavily influenced by how these molecules arrange themselves in the solid state. Intermolecular interactions and the resulting crystal packing modes dictate the efficiency of charge transport between adjacent molecules. nih.govresearchgate.net

Different packing motifs, such as the herringbone and π-stacking arrangements, arise from a balance of various non-covalent interactions, including C-H···π, π-π, and heteroatom interactions (e.g., S···S contacts). nih.govnih.gov In the herringbone packing motif, which is common for many organic semiconductors, charge transport occurs between the edges of the aromatic systems. A crossover from a herringbone to a π-stacking motif, where the aromatic planes are arranged face-to-face, can be induced by subtle changes in the molecular structure, such as N-substitution, which alters the molecular electrostatic potential. researchgate.net This change in packing can dramatically affect the electronic coupling between molecules and, therefore, the charge mobility. researchgate.net

Advanced Applications of 3 2 Phenylethynyl Thiophene and Its Conjugated Derivatives in Materials Science

Organic Electronics and Optoelectronics

The unique electronic structure of 3-(2-phenylethynyl)thiophene, characterized by a π-conjugated system extending across the thiophene (B33073) ring and the phenylethynyl group, makes it and its derivatives highly promising materials for organic electronics and optoelectronics. This core structure allows for facile tuning of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, through chemical modification. These tailored materials are integral to the performance of various devices, including transistors, light-emitting diodes, solar cells, and electrochromic displays.

Organic Field-Effect Transistors (OFETs)

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely determined by the charge carrier mobility of the organic semiconductor used as the active layer. Derivatives of this compound have been explored as high-performance semiconductors in these devices.

Charge carrier mobility (µ) is a critical parameter for OFETs, indicating how quickly charge can move through the semiconductor material. Research has demonstrated that modifying the core structure of thiophene-based molecules can significantly influence mobility. For instance, extending the π-conjugation of the molecular backbone is a known strategy to improve charge transport.

Studies on various fused-thiophene derivatives have shown a range of mobilities. Asymmetric fused thiophenes, such as phenyl and perfluorophenyl end-functionalized dithienothiophene (FPP-DTT) and bisdithienothiophene (FPP-BDTT), have exhibited high p-channel mobilities of 0.74 cm² V⁻¹ s⁻¹ and 0.73 cm² V⁻¹ s⁻¹, respectively, in single-crystal transistor configurations. rsc.org In comparison, their symmetric counterparts, DP-DTT and DP-BDTT, showed lower mobilities of 0.36 and 0.41 cm² V⁻¹ s⁻¹, respectively. rsc.org Thin-film transistors fabricated from these materials also demonstrated respectable mobilities, reaching up to 0.20 cm² V⁻¹ s⁻¹. rsc.org

Further research into dithieno[3,2-b:2′,3′-d]thiophene derivatives, such as 2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT), has pushed performance even higher. Single crystal OFETs based on 2,6-DADTT achieved a maximum mobility of 1.26 cm² V⁻¹ s⁻¹ with a high current on/off ratio of 10⁶ to 10⁸. nih.gov Even solution-processed OFETs using benzo[b]thieno[2,3-d]thiophene (BTT) derivatives have shown p-channel behavior with hole mobilities up to 0.005 cm²/Vs and on/off ratios exceeding 10⁶. mdpi.com The introduction of phenylethynyl substituents to an anthradithiophene (ADT) core has also resulted in p-channel TFT behavior with hole mobilities around 1.5 x 10⁻³ cm²/Vs. thieme-connect.de These results underscore the potential of phenylethynyl-thiophene-containing structures in high-performance OFETs.

Compound DerivativeDevice TypeHighest Hole Mobility (µh) [cm² V⁻¹ s⁻¹]On/Off Ratio
2,6-di(anthracen-2-yl)dithieno[3,2-b:2′,3′-d]thiophene (2,6-DADTT)Single-Crystal OFET1.26 nih.gov10⁶ - 10⁸ nih.gov
Asymmetric FPP-DTTSingle-Crystal OFET0.74 rsc.org~10⁵ rsc.org
Asymmetric FPP-BDTTSingle-Crystal OFET0.73 rsc.org~10⁵ rsc.org
Symmetric DP-BDTTSingle-Crystal OFET0.41 rsc.orgN/A
Symmetric DP-DTTSingle-Crystal OFET0.36 rsc.orgN/A
Symmetric DP-DTTThin-Film Transistor0.20 rsc.orgN/A
Asymmetric FPP-DTTThin-Film Transistor0.15 rsc.orgN/A
Benzo[b]thieno[2,3-d]thiophene (BTT) DerivativeSolution-Processed OFET0.005 mdpi.com>10⁶ mdpi.com

The performance of OFETs is not solely dependent on the intrinsic properties of the molecule but is also heavily influenced by the morphology and microstructure of the semiconductor thin film. The arrangement of molecules in the solid state dictates the efficiency of charge transport between adjacent molecules.

X-ray diffraction studies have revealed that the molecular packing motif plays a crucial role. For example, in a study of asymmetric and symmetric fused thiophenes, the asymmetric compounds (FPP-DTT and FPP-BDTT) adopted a face-to-face π–π stacking arrangement, which is generally favorable for charge transport. rsc.org In contrast, the symmetric molecules (DP-DTT and DP-BDTT) exhibited a herringbone packing structure. rsc.org This difference in solid-state packing directly correlated with the observed charge carrier mobilities, with the face-to-face stacking of the asymmetric molecules leading to higher device performance in single-crystal transistors. rsc.org

Furthermore, thermal annealing can enhance the structural ordering of polymer films. For polythiophene derivatives with phenylene-vinylene conjugated side chains, annealing was found to improve the ordering of the polymer structure and reduce the bandgap, which is beneficial for device performance. acs.org The correlation between device characteristics and the film morphologies on various gate dielectrics has been a key area of investigation, confirming that control over the thin-film microstructure is essential for optimizing OFET performance. rsc.org

Organic Light-Emitting Diodes (OLEDs)

In the field of display and lighting technology, organic light-emitting diodes (OLEDs) have become prominent due to their efficiency and vibrant colors. Thiophene-based materials, including those with phenylethynyl moieties, are valuable as emitters or charge-transporting layers in OLEDs.

Derivatives of this compound can be engineered to emit light across the visible spectrum. For example, fluorophores based on a 3-(phenylethynyl)-9H-carbazole unit have been developed as deep-blue emitters for OLEDs. ub.edu These materials showed high thermal stability and were successfully incorporated as the emissive layer in solution-processed blue OLEDs. ub.edu

In other designs, donor-π-acceptor (D-π-A) type molecules incorporating a thieno[3,2-b]thiophene (B52689) core have been synthesized for OLED applications. One such compound, DMB-TT-TPA, which links a triphenylamine (B166846) donor and a dimesitylboron acceptor through the thienothiophene π-spacer, functions as a green emitter. beilstein-journals.orgbeilstein-archives.org A solution-processed OLED using this material achieved a maximum current efficiency of 10.6 cd/A and an external quantum efficiency of 4.61%. beilstein-journals.orgbeilstein-archives.org The device performance can be significantly enhanced by creating a heterojunction between different thiophene/phenylene co-oligomers, where one is a p-type material and the other is an n-type material, achieved through the addition of strong electron-withdrawing groups like cyano-substituents. nih.gov

Organic Solar Cells (OSCs) and Photovoltaic Devices

Organic solar cells (OSCs) offer a lightweight and flexible alternative to traditional silicon-based solar cells. Thiophene-based conjugated oligomers and polymers are frequently used as the electron donor material in the active layer of OSCs due to their strong light absorption and good charge transport properties. rsc.org These materials are typically blended with an electron acceptor material, such as a fullerene derivative, to form a bulk heterojunction (BHJ) where charge separation occurs.

The structural versatility of thiophene-based systems allows for precise tuning of their optical and electronic properties to better match the solar spectrum and optimize energy level alignment with the acceptor material. rsc.org For instance, a polymer named PT4, which features phenylene-vinylene side chains on a polythiophene backbone, was designed to have strong, broad absorption in the visible region from 380 to 650 nm, making it a promising candidate for polymer solar cells. acs.org

High-performance OSCs have been fabricated using advanced thiophene derivatives. A copolymer, PTTBDT-FTT, which incorporates a thieno[3,2-b]thiophene unit, was used to create a single-junction BHJ solar cell with a power conversion efficiency (PCE) of 7.44%. researchgate.net By using an inverted device structure, the PCE was further improved to 7.71%. researchgate.net Similarly, poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2,-b]thiophene) (pBTTT), a material known for its high hole mobility, has been investigated as the light-absorbing and hole-transporting component in BHJ solar cells. heeneygroup.com

Polymer/CompoundDevice ConfigurationAcceptor MaterialPower Conversion Efficiency (PCE)
PTTBDT-FTTInverted BHJPC₇₁BM7.71% researchgate.net
PTTBDT-FTTConventional BHJPC₇₁BM7.44% researchgate.net
pBTTTBHJN/AInvestigated for potential heeneygroup.com
PT4Polymer Solar CellN/APromising candidate acs.org

Electrochromic Devices

Electrochromic devices change their color in response to an applied voltage, making them suitable for applications such as smart windows, displays, and rearview mirrors. Conjugated polymers based on thiophene derivatives are excellent candidates for the active layer in these devices due to their distinct color changes between neutral and oxidized states.

A donor-acceptor polymer, PBOTT-BTD, synthesized using a 3,6-bis(hexyloxy)thieno[3,2-b]thiophene donor unit, exhibits a color change from green in its neutral state to blue in its oxidized state. pkusz.edu.cn This material demonstrates rapid response times and good optical contrast in both the visible and near-infrared regions. pkusz.edu.cn Similarly, copolymers based on 3,6-dimethoxythieno[3,2-b]thiophene (B1465962) have been developed for bifunctional electrochromic supercapacitors, where the material not only changes color but also stores energy. mdpi.com These films show reversible color changes at different voltages, providing a visual indicator of the energy storage level. mdpi.com

By copolymerizing different thiophene and carbazole-based monomers, it is possible to create materials with multiple color states. For example, a copolymer film, P(DTC-co-TF2), displayed a range of colors including dark yellow, yellowish-green, gunmetal gray, and dark gray at various voltage states. mdpi.com An electrochromic device constructed with this polymer as the anodic layer and poly(3,4-ethylenedioxythiophene) (PEDOT) as the cathodic layer showed a high transmittance change of 43.4% and a rapid switching time of less than 0.6 seconds. mdpi.com

Molecular Wires and Sensors

The concept of using individual or small assemblies of molecules as active components in electronic circuits has driven significant research into "molecular wires." These are molecular chains designed to conduct electrical current from one point to another. The rigid and highly conjugated structure of this compound makes it an interesting candidate for such applications. The alternating thiophene and phenyl rings linked by an ethynyl (B1212043) bridge create a delocalized π-electron system that can facilitate charge transport along the molecule's axis. While specific studies on single-molecule conductivity of this compound are not extensively reported, the broader class of phenylenevinylene oligomers, which share structural similarities, has been investigated for their electron-transfer properties. capes.gov.br

In the realm of chemical sensors, thiophene-containing polymers have demonstrated considerable potential. nih.gov The electronic properties of these materials are sensitive to their local environment. Adsorption of specific analytes can induce changes in the polymer's conjugation, leading to detectable optical or electronic signals. For instance, polythiophene derivatives have been utilized in sensors for various species, including metal ions and biological molecules. nih.gov The phenylethynyl moiety in this compound could further enhance sensor capabilities by providing a specific binding site or by modulating the electronic response of the thiophene ring upon interaction with an analyte. While the direct application of this compound in commercial sensors is not yet established, its structural motifs are of significant interest for the design of next-generation sensing materials.

Potential Application Key Feature of this compound Principle of Operation
Molecular WireRigid, conjugated structureFacilitates charge transport through the delocalized π-system.
Chemical SensorSensitivity of electronic properties to the environmentAnalyte interaction alters the conjugation, leading to a detectable signal.

Polymer Chemistry and Conjugated Polymer Systems

The incorporation of this compound into polymer structures has led to the development of novel materials with tailored optical and electronic properties. These polymers are typically synthesized through cross-coupling reactions that link the monomer units into extended conjugated chains.

Polymers derived from this compound, or more broadly, poly(phenylethynylthiophene) derivatives, are synthesized using methods such as GRIM (Grignard metathesis) or Stille coupling. acs.org These techniques allow for the controlled polymerization of thiophene-based monomers. The resulting polymers are often soluble in common organic solvents, which is a crucial property for their processing and application in devices. acs.org

The characterization of these polymers reveals important information about their structure and properties. For example, six soluble polythiophene derivatives with phenylene-vinylene conjugated side chains have been synthesized and characterized. acs.org Their absorption spectra show two distinct peaks, one in the UV region corresponding to the conjugated side chains, and another in the visible region attributed to the π-π* transition of the conjugated main chain. acs.org Thermal annealing of films of these polymers can lead to a red-shift in their absorption spectra, indicating an enhancement in the ordering of the polymer chains and a reduction in the band gap. acs.org Cyclic voltammetry studies have shown that the p-doping/dedoping and n-doping/dedoping processes of these polymers are reversible, which is a key characteristic for their use in electronic devices. acs.org

Polymer Property Typical Characterization Data for Poly(phenylethynylthiophene) Derivatives
Molecular Weight (Mn) 10,000 - 50,000 g/mol
Polydispersity Index (PDI) 1.5 - 2.5
UV-Vis Absorption (Solution) 350-450 nm
UV-Vis Absorption (Film) 400-550 nm
Electrochemical Band Gap 2.0 - 2.5 eV

Conjugated microporous polymers (CMPs) are a class of materials that combine extended π-conjugation with a porous structure. This unique combination makes them attractive for applications such as gas storage, catalysis, and sensing. The rigid, rod-like structure of this compound makes it a suitable building block for the construction of CMPs.

The synthesis of CMPs often involves Sonogashira-Hagihara cross-coupling reactions between multifunctional monomers. For instance, thiophene-based CMPs have been prepared by reacting dibromothiophene with ethynylbenzene monomers. researchgate.net These materials exhibit high surface areas, with BET surface areas reported to be in the range of 622 to 911 m²/g. researchgate.net Such high surface areas are beneficial for applications that rely on interfacial processes.

Copolymers incorporating this compound units can also be designed to fine-tune the material's properties. By copolymerizing with other monomers, it is possible to control the pore size, surface chemistry, and electronic properties of the resulting CMP. For example, the introduction of functional groups can enhance the selectivity of the CMP for specific applications, such as CO₂ capture. researchgate.net While the direct use of this compound in reported CMPs is not explicitly detailed, its structural similarity to the building blocks used in the synthesis of thiophene-based CMPs suggests its high potential in this area. researchgate.netuea.ac.uk

Property Typical Values for Thiophene-Based CMPs
BET Surface Area 600 - 1000 m²/g
Pore Size 1 - 2 nm
CO₂ Uptake Up to 15 wt% at 273 K and 1 bar
Thermal Stability (TGA) Stable up to 350-400 °C

Organometallic Complexes as Ligands in Catalysis and Photonics

The ethynyl group in this compound provides a versatile coordination site for metal ions, allowing for the formation of a wide range of organometallic complexes. In these complexes, the this compound unit acts as a ligand, and the resulting metal complex can exhibit interesting catalytic and photonic properties.

The field of organometallic chemistry has demonstrated that the properties of a metal center can be finely tuned by the ligands attached to it. The π-system of the this compound ligand can interact with the metal's d-orbitals, influencing the electronic structure and reactivity of the complex. This interaction can be exploited in catalysis, where the metal complex can act as a catalyst for various organic transformations. While specific catalytic applications of this compound-based complexes are still an emerging area of research, the broader class of complexes with related thienyl-acetylene ligands has shown promise in various catalytic reactions.

In the realm of photonics, organometallic complexes containing phenylethynyl-type ligands are of interest for their potential in light-emitting devices and as photosensitizers. The extended conjugation of the ligand can lead to strong absorption of light and efficient energy transfer processes. The emission properties of these complexes can often be tuned by modifying the structure of the ligand or the nature of the metal ion. The incorporation of the thiophene moiety in the ligand can further influence the photophysical properties, potentially leading to materials with desirable emission colors and quantum yields for applications in organic light-emitting diodes (OLEDs) and other photonic devices.

Application Area Role of this compound Ligand Potential Advantages
Catalysis Modulates the electronic properties and reactivity of the metal center.Enhanced catalytic activity and selectivity.
Photonics Influences the absorption and emission properties of the complex.Tunable photophysical properties for applications in OLEDs and sensors.

Future Research Directions and Outlook

Exploration of Novel and Green Synthetic Pathways

The predominant method for synthesizing 3-(2-Phenylethynyl)thiophene and its derivatives is the Sonogashira cross-coupling reaction, which typically involves a thiophene (B33073) halide and phenylacetylene (B144264) with a palladium catalyst. smolecule.comresearchgate.net While effective, these methods often require multiple steps, expensive transition metal catalysts, and generate waste, which hinders production efficiency and green chemistry objectives. mdpi.com

Future research will critically focus on developing more sustainable and efficient synthetic strategies. Key areas of exploration include:

Metal-Free Catalysis: Developing synthetic routes that avoid expensive and potentially toxic transition metals is a significant goal. beilstein-journals.org Research into metal-free coupling reactions could lower costs and environmental impact.

Multicomponent Reactions: Designing one-pot, multicomponent reactions, where multiple starting materials react to form the final product in a single step, represents a highly efficient and atom-economical approach. rsc.org

Photochemical Synthesis: Investigating light-induced reactions, such as the photocyclization pathways of related styrylthiophenes, could offer novel, clean, and highly specific methods for synthesizing complex derivatives. nih.gov

Flow Chemistry: Implementing continuous flow synthesis processes can offer superior control over reaction parameters, improve safety, and allow for easier scalability compared to traditional batch methods.

Overcoming the limitations of current multi-step syntheses is crucial for making these compounds more accessible for large-scale applications. mdpi.com

Development of Advanced In-situ Characterization Techniques for Reaction Monitoring

To optimize the synthesis of this compound, a deeper understanding of the reaction dynamics is essential. Traditional analysis is typically performed post-reaction, offering little insight into transient intermediates or the kinetics of the reaction. The development and application of advanced in-situ characterization techniques are a vital future research direction.

Implementing real-time monitoring would allow for:

Kinetic Analysis: Precisely tracking the consumption of reactants and the formation of products to understand the reaction mechanism and identify rate-limiting steps.

Byproduct Identification: Detecting the formation of unwanted side products in real-time, enabling immediate adjustments to reaction conditions (e.g., temperature, pressure, solvent) to maximize purity and yield. researchgate.net

Process Optimization: Facilitating the rapid optimization of reaction conditions for improved efficiency and scalability, a cornerstone of modern chemical manufacturing.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Raman Spectroscopy could be adapted to monitor the progress of Sonogashira couplings or other novel synthetic methods as they occur.

Implementation of Machine Learning and AI in Materials Design and Property Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science, moving from serendipitous discovery to targeted design. mdpi.com For thiophene derivatives, ML models are already being used to accurately predict key physical properties. researchgate.net The application of these computational tools to this compound and its analogues represents a promising frontier.

Future research in this domain will likely involve:

Property Prediction: Utilizing ML algorithms to forecast the electronic and optical properties (e.g., band gap, charge carrier mobility, absorption spectra) of novel, yet-to-be-synthesized derivatives. researchgate.net This accelerates the identification of promising candidates for specific applications.

Reaction Outcome and Condition Prediction: Training AI models on existing reaction data to predict the most effective catalysts, solvents, and conditions for a desired transformation, thereby reducing experimental trial-and-error. youtube.com

Generative Models: Employing generative AI to design entirely new molecular structures based on this compound that are optimized for a specific function, such as charge transport or light emission. researchgate.net

Machine Learning Model Application in Thiophene Derivative Research Reference
Light Gradient Boosting Machine (LightGBM)Showed superior performance in predicting the high-pressure density of thiophene derivatives. researchgate.net
Deep Neural Network (DNN)Used for predicting the density of thiophene-based compounds. researchgate.net
Decision Tree (DT)Employed in modeling for the prediction of properties of thiophene derivatives. researchgate.net
Graph Neural Networks (GNNs)Can be used to represent molecular structures and predict their properties and reactivity. youtube.com

Integration of this compound into Multifunctional Devices

The conjugated π-system of this compound makes it an attractive component for organic electronic devices. smolecule.com While its potential has been noted, future work must focus on the practical integration and performance of this compound within functional devices. Thiophene-based materials are already recognized as key components in optoelectronics. mdpi.com

Key areas for future device-oriented research include:

Organic Field-Effect Transistors (OFETs): Incorporating the molecule as the p-type semiconductor layer in OFETs to study its charge transport characteristics. Related thieno[3,2-b]thiophene (B52689) derivatives are considered promising for this application. beilstein-journals.orgnih.gov

Organic Photovoltaics (OPVs): Using it as an electron-donor material in the active layer of organic solar cells. smolecule.comacs.org Its structure could be tuned to optimize light absorption and energy level alignment.

Organic Light-Emitting Diodes (OLEDs): Designing derivatives that can serve as emissive or charge-transport materials in OLEDs. smolecule.com

Chemical Sensors: Leveraging the sensitivity of the thiophene ring to environmental changes to create selective and sensitive chemical sensors. smolecule.com

The goal is to create multifunctional devices that might, for example, combine the light-emitting properties of an OLED with the sensing capabilities of a chemical sensor.

Potential Application Function of this compound Reference
Organic Field-Effect Transistors (OFETs)p-type semiconductor smolecule.comnih.gov
Organic Photovoltaics (OPVs)Electron-donor material in the active layer smolecule.comacs.org
Organic Light-Emitting Diodes (OLEDs)Emissive or charge-transport layer smolecule.com
Chemical SensorsActive sensing material smolecule.com

Investigation of Self-Assembly and Supramolecular Architectures

The performance of organic electronic devices is critically dependent on the molecular organization in the solid state. nsf.gov The ability of molecules to self-assemble into well-ordered structures, such as 1D nanowires or 2D brickwork patterns, directly influences charge transport. nsf.gov

Future research must systematically investigate the self-assembly of this compound derivatives. This involves:

Side-Chain Engineering: Designing and synthesizing derivatives with various side chains (e.g., alkyl, alkoxy) to direct their solid-state packing and control the resulting morphology.

Controlling Polymorphism: Studying how processing conditions (e.g., solvent choice, annealing temperature) influence the formation of different crystalline structures (polymorphs) with distinct electronic properties. acs.org

Advanced Structural Characterization: Using techniques like X-ray diffraction (XRD) and atomic force microscopy (AFM) to correlate molecular structure with the resulting supramolecular architecture and, ultimately, with device performance.

Understanding and controlling the self-assembly process is paramount to translating the promising properties of a single molecule into a high-performance macroscopic material. acs.orgnsf.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-(2-Phenylethynyl)thiophene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The Sonogashira–Hagiya cross-coupling reaction is the most common method, involving a palladium or copper catalyst to couple terminal alkynes (e.g., phenylacetylene) with halogenated thiophenes (e.g., 3-iodothiophene). Key factors include:

  • Catalyst selection : Copper nanoparticles stabilized in dimethylformamide (DMF) enhance coupling efficiency and reduce side reactions .
  • Solvent system : Polar aprotic solvents (e.g., DMF, THF) improve solubility and reaction homogeneity.
  • Temperature : Reactions typically proceed at 50–80°C to balance kinetics and thermal stability of intermediates .
    • Characterization : Post-synthesis purification via column chromatography and validation by 1H^1H-/13C^{13}C-NMR (e.g., δ 7.52–7.50 ppm for aromatic protons) and mass spectrometry ensure structural fidelity .

Q. How is this compound characterized structurally and electronically?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1H-NMR (500 MHz, C6_6D6_6) identifies vinyl protons (δ 6.94–6.82 ppm) and aromatic regiochemistry, while 13C^{13}C-NMR confirms alkyne carbons (δ 93.0 and 82.6 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (C12_{12}H8_8S: calc. 184.0348) and isotopic patterns .
  • UV-Vis Spectroscopy : Conjugation length and π→π* transitions are assessed in solutions (e.g., λmax_{\text{max}} ~300–350 nm) to infer electronic delocalization .

Advanced Research Questions

Q. What catalytic mechanisms underlie the semihydrogenation of this compound, and how does stereoselectivity arise?

  • Methodological Answer :

  • Catalyst Design : (PSiP)Ni complexes selectively hydrogenate alkynes to (E)-alkenes via a cis-addition mechanism. The bulky ligand environment suppresses over-reduction to alkanes .
  • Kinetic Control : At 50°C under 1 atm H2_2, the reaction achieves >99% E-selectivity due to steric hindrance favoring trans-addition intermediates .
  • Monitoring : In situ FTIR or GC-MS tracks hydrogen uptake and intermediate formation.

Q. How does the phenylethynyl substituent modulate the optoelectronic properties of polythiophene derivatives?

  • Methodological Answer :

  • Conjugation Effects : The ethynyl spacer enhances π-orbital overlap between thiophene and phenyl rings, reducing bandgap (e.g., from ~2.5 eV to <2.0 eV) and improving charge mobility .
  • Electrochemical Analysis : Cyclic voltammetry (CV) in acetonitrile reveals redox potentials (Eox_{\text{ox}}/Ered_{\text{red}}) correlating with HOMO/LUMO levels.
  • Device Integration : Spin-coated thin films (thickness ~100 nm) exhibit hole mobility >0.1 cm2^2V1^{-1}s1^{-1} in organic field-effect transistors (OFETs) .

Q. What strategies mitigate side reactions in the functionalization of this compound for pharmacological applications?

  • Methodological Answer :

  • Protecting Groups : Temporary silyl ethers or Boc groups shield reactive thiophene sulfur during cross-coupling .
  • Solvent Optimization : DMF or DMAc minimizes nucleophilic substitution at the thiophene ring .
  • Kinetic Profiling : Time-resolved HPLC identifies intermediates (e.g., over-oxidized sulfones) to adjust reaction stoichiometry .

Q. How can computational modeling predict the binding affinity of this compound derivatives to biological targets?

  • Methodological Answer :

  • Docking Simulations : AutoDock Vina or Schrödinger Suite models interactions with adenosine A1_1 receptors (e.g., hydrogen bonding with Thr94^{94}) .
  • MD Simulations : GROMACS trajectories (50 ns) assess ligand-receptor stability under physiological conditions (310 K, 1 atm).
  • QSAR Analysis : Hammett constants (σ) of substituents correlate with IC50_{50} values for receptor modulation .

Key Research Gaps

  • Toxicity Profiling : Limited data exist on ecotoxicological impacts (e.g., LD50_{50} in model organisms) .
  • Scalability : Batch-to-batch variability in Sonogashira reactions requires improved flow-chemistry protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.